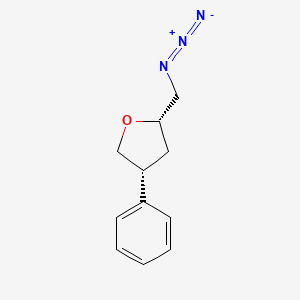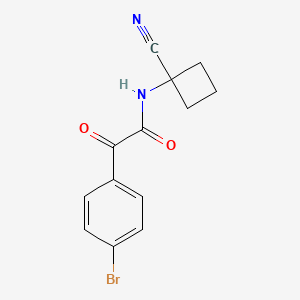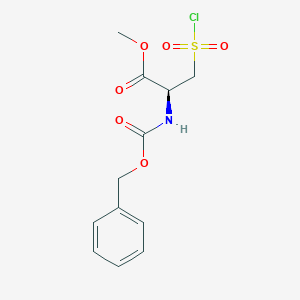
(2S,4R)-2-(Azidomethyl)-4-phenyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(Azidomethyl)-4-phenyloxolane, commonly known as AMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of oxolane derivatives, which are known for their diverse range of biological activities. AMPO is particularly interesting due to its ability to undergo photochemical reactions, making it a valuable tool for studying biological processes that involve light-induced reactions.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
One application involves the synthesis and characterization of polymers. For example, Coskun et al. (1998) studied the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], prepared from glycidyl methacrylate and benzaldehyde. This research provided insights into the thermal stability and degradation pathways of this polymer, valuable for applications requiring temperature resilience (Coskun et al., 1998).
Controlled Polymerization and Degradability
Delplace et al. (2015) demonstrated the use of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) as a controlling comonomer in nitroxide-mediated polymerization (NMP) with oligo(ethylene glycol) methyl ether methacrylate (MeOEGMA) to create well-defined and degradable PEG-based copolymers. This work highlights the potential for producing polymers with tunable degradability, useful for biomedical applications (Delplace et al., 2015).
Chemical Synthesis and Analysis
The synthesis of complex molecules and analytical chemistry also benefit from the use of related compounds. Granata and Argyropoulos (1995) utilized 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the quantitative NMR analysis of hydroxyl groups in lignins, demonstrating an advanced approach for the characterization of complex natural polymers (Granata & Argyropoulos, 1995).
Catalysis
In catalysis, Bei et al. (1999) explored the use of phenyl backbone-derived P,O-ligands in palladium/ligand-catalyzed Suzuki reactions. This research contributes to the development of more efficient catalytic processes for forming biaryl compounds, which are crucial in pharmaceuticals and organic materials (Bei et al., 1999).
Material Science
In material science, Tran et al. (2016) reported the efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane and its application as a controlling comonomer for nitroxide-mediated polymerization, leading to PMMA-rich copolymers with tunable hydrolytic degradation. This work is significant for developing new materials with specific degradation profiles, useful in environmental and biomedical contexts (Tran et al., 2016).
Propiedades
IUPAC Name |
(2S,4R)-2-(azidomethyl)-4-phenyloxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKLWJQUUAMRW-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-(Azidomethyl)-4-phenyloxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)


![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)
![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)

![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)
![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)
![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)
